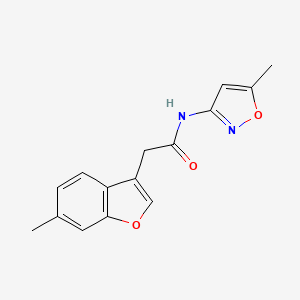
2-(6-methyl-1-benzofuran-3-yl)-N-(5-methyl-3-isoxazolyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-methyl-1-benzofuran-3-yl)-N-(5-methyl-3-isoxazolyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various areas of research. This compound is also known as PNU-282987 and is a selective agonist for α7 nicotinic acetylcholine receptors.
Mécanisme D'action
2-(6-methyl-1-benzofuran-3-yl)-N-(5-methyl-3-isoxazolyl)acetamide is a selective agonist for α7 nicotinic acetylcholine receptors. When this compound binds to these receptors, it causes the receptors to open and allow the influx of calcium ions into the cell. This influx of calcium ions can lead to various physiological effects, including the release of neurotransmitters such as dopamine and glutamate.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, some studies have suggested that this compound may have neuroprotective effects and can improve cognitive function in animal models. Additionally, this compound may have potential applications in the treatment of various neurological disorders, including Alzheimer's disease and schizophrenia.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(6-methyl-1-benzofuran-3-yl)-N-(5-methyl-3-isoxazolyl)acetamide in lab experiments is its selectivity for α7 nicotinic acetylcholine receptors. This selectivity allows researchers to study the effects of this compound on these receptors without affecting other receptors in the brain. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-(6-methyl-1-benzofuran-3-yl)-N-(5-methyl-3-isoxazolyl)acetamide. One direction is to further study the mechanism of action of this compound and its effects on α7 nicotinic acetylcholine receptors. Another direction is to investigate the potential applications of this compound in the treatment of neurological disorders, including Alzheimer's disease and schizophrenia. Additionally, researchers can explore the potential of this compound as a tool for studying the role of α7 nicotinic acetylcholine receptors in various physiological processes.
Méthodes De Synthèse
The synthesis method of 2-(6-methyl-1-benzofuran-3-yl)-N-(5-methyl-3-isoxazolyl)acetamide involves a series of chemical reactions. The first step involves the synthesis of 6-methylbenzofuran-3-carbaldehyde, which is then reacted with hydroxylamine to produce 6-methylbenzofuran-3-carboxylic acid hydroxamic acid. This compound is then reacted with thionyl chloride to produce the corresponding acid chloride, which is then reacted with 5-methylisoxazole-3-amine to produce the final product, this compound.
Applications De Recherche Scientifique
2-(6-methyl-1-benzofuran-3-yl)-N-(5-methyl-3-isoxazolyl)acetamide has potential applications in various areas of scientific research. One of the most promising applications is in the field of neuroscience, where it can be used to study the α7 nicotinic acetylcholine receptors. These receptors are involved in various physiological processes, including learning and memory, attention, and sensory processing. By studying the mechanism of action and physiological effects of this compound, researchers can gain a better understanding of the role of α7 nicotinic acetylcholine receptors in these processes.
Propriétés
IUPAC Name |
2-(6-methyl-1-benzofuran-3-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-9-3-4-12-11(8-19-13(12)5-9)7-15(18)16-14-6-10(2)20-17-14/h3-6,8H,7H2,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRYCRKZEFKMPEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CO2)CC(=O)NC3=NOC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-fluorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5373753.png)

![6-methyl-1-{3-[2-(4-morpholinylcarbonyl)-1-piperazinyl]-3-oxopropyl}-2(1H)-pyridinone](/img/structure/B5373762.png)
![6-{2-[3-methoxy-4-(3-methylbutoxy)phenyl]vinyl}-5-nitro-2,4-pyrimidinediol](/img/structure/B5373763.png)
![N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-2,3-dimethylbenzamide](/img/structure/B5373771.png)
![(3R*,3aR*,7aR*)-1-(6-methoxypyrimidin-4-yl)-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5373782.png)
![N-{2-ethoxy-5-[(ethylamino)sulfonyl]phenyl}acetamide](/img/structure/B5373785.png)
![5-{2-[4-(allylamino)-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepin-7-yl]-2-oxoethyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5373790.png)
![4-(4-{3-methoxy-4-[(2-thienylcarbonyl)oxy]benzylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid](/img/structure/B5373817.png)
![ethyl 4-{[2-[(5-bromo-2-furoyl)amino]-3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5373827.png)
![3-(4-fluorophenyl)-2-(methoxymethyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5373829.png)

![8-(4-biphenylylmethyl)-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5373848.png)
![1-[3-(dimethylamino)propyl]-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5373855.png)